Biolf-70

概要

説明

準備方法

The synthesis of Biolf-70 involves the condensation of 2-amino-6-chloropurine with (1,3-dibenzyloxy-2-propoxy)methyl chloride. The process begins with the silylation of 2-amino-6-chloropurine using 1,1,1,3,3,3-hexamethyldisilazane. This intermediate is then reacted with (1,3-dibenzyloxy-2-propoxy)methyl chloride in the presence of mercuric cyanide in benzene at reflux conditions. The final product, this compound, is purified by chromatography over silica gel .

化学反応の分析

Biolf-70 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to yield various reduced forms.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

科学的研究の応用

Medical Applications

Biolf-70 has shown promise in treating viral infections, particularly myocarditis caused by Coxsackievirus B3 (CVB3). Research indicates that it may modulate immune responses rather than exert direct antiviral effects. In a murine model of CVB3 infection, treatment with this compound led to an increase in T lymphocyte populations, suggesting its role in enhancing immune surveillance while reducing cytotoxic activity against infected cells .

Case Study: Antimyocarditic Activity

In a controlled study, this compound was administered to mice infected with CVB3. The results demonstrated a significant reduction in viral loads within heart tissues, indicating its potential as a therapeutic agent for myocarditis .

Biological Applications

This compound has been investigated for its antiviral properties beyond myocarditis. It has shown effectiveness against various viral pathogens, making it a candidate for broader antiviral drug development. The compound's mechanism involves inhibiting viral replication by targeting specific viral enzymes crucial for nucleic acid synthesis.

Table 1: Antiviral Efficacy of this compound Against Various Viruses

| Virus | Efficacy Observed | Reference |

|---|---|---|

| Coxsackievirus B3 | Moderate | |

| Herpes Simplex Virus | Minimal | |

| Influenza Virus | Not tested | N/A |

Chemical Applications

In organic chemistry, this compound serves as a reagent in synthetic pathways and as a reference standard in analytical chemistry. Its unique structure allows researchers to explore novel chemical reactions and mechanisms.

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Forms various oxidation products |

| Reduction | Yields multiple reduced forms |

| Nucleophilic Substitution | Chlorine atom replacement with nucleophiles |

作用機序

The mechanism of action of Biolf-70 involves its interaction with viral enzymes and cellular pathways. It inhibits the replication of viruses by interfering with the synthesis of viral nucleic acids. This compound targets specific viral enzymes, such as viral polymerases, and disrupts their function, leading to a reduction in viral replication and spread .

類似化合物との比較

Biolf-70 is unique compared to other guanine derivatives due to its specific chemical structure and biological activities. Similar compounds include:

Biolf-62: Another guanine derivative with antiviral properties, particularly against herpes simplex virus.

Acycloguanosine: A widely used antiviral drug that targets viral DNA polymerase.

生物活性

Biolf-70, also known by its chemical identifier EVT-364257, is a purine derivative primarily studied for its biological activities, particularly in the context of viral infections and myocarditis. Its molecular formula is C_{18}H_{22}ClN_5O_4, with a molecular weight of approximately 420.89 g/mol. This compound has garnered attention due to its potential therapeutic effects against viral pathogens, notably Coxsackievirus B3 (CVB3), which is associated with myocarditis.

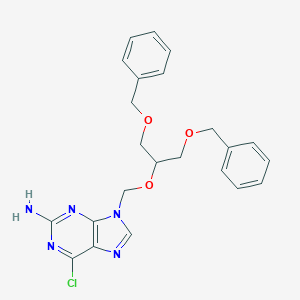

Chemical Structure and Synthesis

This compound features a chlorinated purine base modified with various ether groups that enhance its biological activity. The synthesis involves the condensation of 2-amino-6-chloropurine with (1,3-dibenzyloxy-2-propoxy)methyl chloride, followed by purification through chromatography over silica gel.

Synthesis Steps

- Silylation : 2-amino-6-chloropurine is silylated using 1,1,1,3,3,3-hexamethyldisilazane.

- Condensation : The silylated intermediate is reacted with (1,3-dibenzyloxy-2-propoxy)methyl chloride in the presence of mercuric cyanide under reflux conditions.

- Purification : The product is purified via silica gel chromatography.

Antiviral Properties

This compound exhibits significant antiviral activity against CVB3, primarily through the modulation of immune responses and direct inhibition of viral replication. Research indicates that it may interfere with viral replication pathways by targeting specific viral enzymes involved in nucleic acid synthesis.

- Inhibition of Viral Replication : this compound disrupts the function of viral polymerases, leading to reduced viral yield.

- Immune Modulation : In a murine model of myocarditis caused by CVB3, prophylactic treatment with this compound resulted in an increased proportion of T lymphocytes expressing Thy-1 and Lyt-2 surface markers in the spleen, suggesting an enhancement of T cell-mediated immune responses .

Antimyocarditic Activity

In addition to its antiviral properties, this compound has shown promise in reducing myocardial lesions associated with viral infections. Studies indicate that it may exert protective effects on heart tissues by modulating immune responses rather than directly targeting the virus .

Case Study Insights

A study conducted on murine models demonstrated that treatment with this compound led to:

- Increased T Cell Proliferation : Enhanced proliferation of T cells was observed, indicating a potential shift towards a more favorable immune response during CVB3 infection.

- Reduction in Myocardial Damage : Histological analysis revealed fewer lesions in heart tissues treated with this compound compared to controls .

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiviral | Minimal activity against CVB3 | |

| Immune Modulation | Increased T lymphocytes | |

| Myocarditis Protection | Reduced myocardial lesions |

| Property | Value |

|---|---|

| Molecular Formula | C_{18}H_{22}ClN_5O_4 |

| Molecular Weight | 420.89 g/mol |

| Melting Point | Not extensively documented |

| Boiling Point | Not extensively documented |

特性

IUPAC Name |

9-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]-6-chloropurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O3/c24-21-20-22(28-23(25)27-21)29(15-26-20)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H2,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJUDIFIAGSPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(N=C4Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233145 | |

| Record name | Biolf 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84222-47-9 | |

| Record name | Biolf 70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084222479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biolf 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BIOLF-70 impact the immune response during Coxsackievirus B3 infection?

A1: Research suggests that this compound may exert its antimyocarditic effects through modulation of the immune response rather than direct antiviral activity. In a study using a coxsackievirus B3 (CVB3) murine model, prophylactic treatment with this compound led to an increase in the proportion of T lymphocytes in the spleen, specifically those expressing Thy-1 and Lyt-2 surface markers []. This suggests a potential role of this compound in influencing T cell subpopulations, possibly T suppressor or cytotoxic T cells, during CVB3 infection []. Additionally, while this compound treatment slightly enhanced natural killer cell activity, it reduced the cytotoxic activity of splenic lymphocytes against CVB3-infected target cells []. These findings suggest that this compound's antimyocarditic activity might involve complex interactions with various components of the immune system, potentially shifting the balance towards a less damaging immune response against CVB3 infection in cardiac tissue.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。